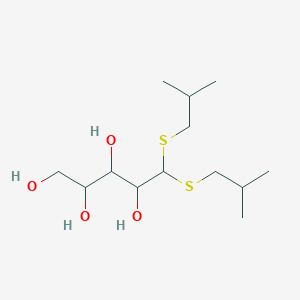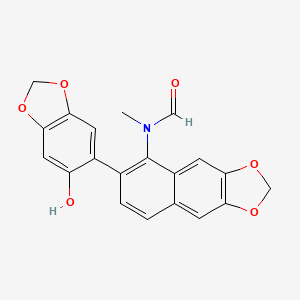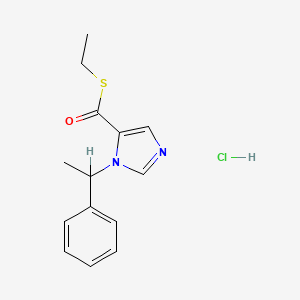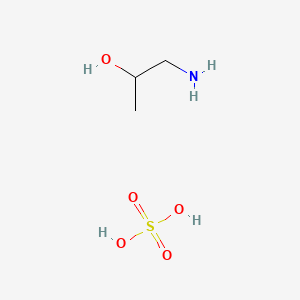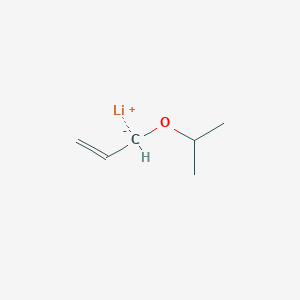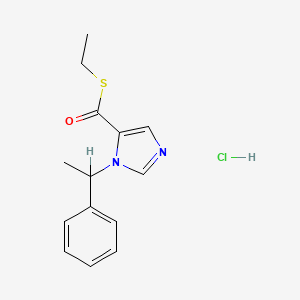
Ethanol, 2,2',2''-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it valuable in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt typically involves the reaction of ethanolamine with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired ester. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and salts, which have different applications depending on their chemical structure and properties.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex compounds and as a catalyst in certain reactions.
Biology: The compound is used in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), sodium salt
- Triethanolamine phosphate
- Ethanolamine phosphate
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, tris(dihydrogen phosphate) (ester), disodium salt is unique due to its specific chemical structure, which imparts distinct properties such as higher solubility and stability compared to similar compounds. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry.
Propiedades
Número CAS |
67924-17-8 |
|---|---|
Fórmula molecular |
C6H16NNa2O12P3 |
Peso molecular |
433.09 g/mol |
Nombre IUPAC |
disodium;2-[2-[hydroxy(oxido)phosphoryl]oxyethyl-(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.2Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2 |
Clave InChI |
AGUABLZXGGKNMP-UHFFFAOYSA-L |
SMILES canónico |
C(COP(=O)(O)O)N(CCOP(=O)(O)[O-])CCOP(=O)(O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
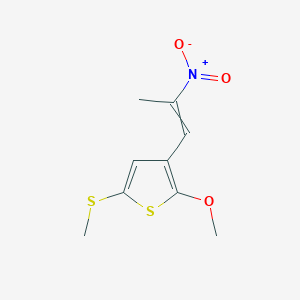
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)


